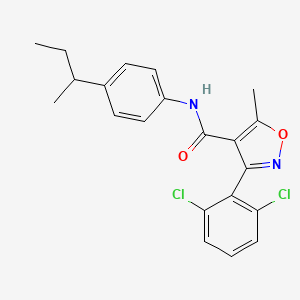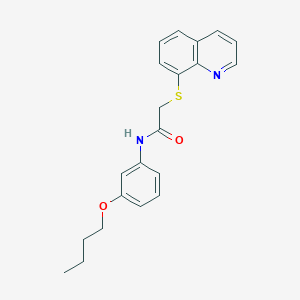![molecular formula C15H14Cl2O3 B5151662 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory process.
作用機序
Diclofenac inhibits the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory process and cause pain, swelling, and fever. By inhibiting COX, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is extensively metabolized in the liver and excreted in the urine and feces. Diclofenac has a half-life of approximately 2 hours and is eliminated from the body within 24 hours.
実験室実験の利点と制限
Diclofenac has several advantages for laboratory experiments, including its well-established pharmacological profile, its availability as a commercial product, and its low cost. However, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene also has several limitations, including its potential for toxicity and its effects on other physiological systems, such as the gastrointestinal tract and the cardiovascular system.
将来の方向性
There are several potential future directions for research on 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential for use in the treatment of other conditions, such as cancer and Alzheimer's disease. In addition, further research is needed to better understand the mechanisms of action of 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene and to identify potential new targets for drug development.
合成法
Diclofenac can be synthesized by several methods, including the reaction of 2-chloro-4'-nitrodiphenyl ether with 2-methoxyphenol in the presence of sodium hydroxide, followed by reduction with hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenoxy)ethylamine in the presence of triethylamine, followed by reduction with sodium borohydride.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. In addition, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to be effective in the treatment of acute pain, such as postoperative pain and dental pain.
特性
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-12-6-2-3-7-13(12)19-9-10-20-14-8-4-5-11(16)15(14)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXNPYRONKVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6489763 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
